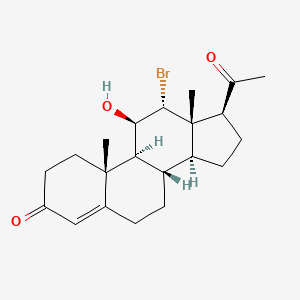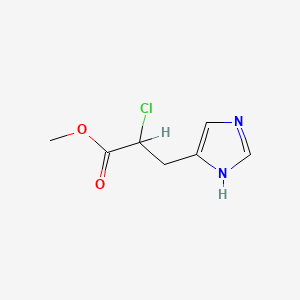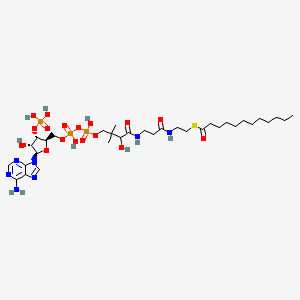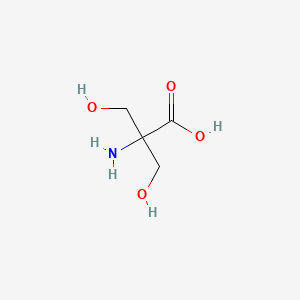![molecular formula C17H18BrNO B1204328 2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline](/img/structure/B1204328.png)
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline is a member of isoquinolines.
Applications De Recherche Scientifique
Synthesis of Pyrrolo[2,1-a]isoquinolines : Isoquinolines, including derivatives similar to the compound , have been used in the synthesis of pyrrolo[2,1-a]isoquinolines. This synthesis involves the reaction of activated acetylenes and isoquinoline in the presence of ethyl bromopyruvate, producing good yields of specific derivatives (Yavari, Hossaini, & Sabbaghan, 2006).
Analgesic and Spasmolytic Properties : Substituted 1-methyl-3,4-dihydro-isoquinolines, which are structurally related to the compound, can be converted to various derivatives. Some of these derivatives exhibit analgesic and spasmolytic properties, especially those containing a halogenated phenylethyl group (Brossi et al., 1960).
Esters of the Imidazo[2,1-α]isoquinoline Series : Research involving the action of α-halo keto acid esters on 1-aminoisoquinoline led to the synthesis of alkoxycarbonylimidazo[2,1-α]isoquinolines. These derivatives demonstrate typical properties of esters and undergo electrophilic substitution such as chlorination and bromination (Kuz’menko, Kuz’menko, Simonov, & Simkin, 1980).
Synthesis of N-substituted Quinolines : Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a precursor related to the compound, has been utilized in the synthesis of N-substituted quinolines. This research involved conventional protection, selective amidation, and deprotective-cyclization approaches (Thakur, Sharma, & Das, 2015).
Synthesis of Tri- and Tetra-cyclic Heterocycles : 2-(2-Bromophenyl)ethyl groups have been used as building blocks in radical cyclization reactions onto azoles to synthesize tri- and tetra-cyclic heterocycles. This research explored the synthesis of 6-membered rings attached to azoles, providing insights into the chemical properties and reactivity of such compounds (Allin et al., 2005).
Propriétés
Nom du produit |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
|---|---|
Formule moléculaire |
C17H18BrNO |
Poids moléculaire |
332.2 g/mol |
Nom IUPAC |
2-[2-(3-bromophenoxy)ethyl]-3,4-dihydro-1H-isoquinoline |
InChI |
InChI=1S/C17H18BrNO/c18-16-6-3-7-17(12-16)20-11-10-19-9-8-14-4-1-2-5-15(14)13-19/h1-7,12H,8-11,13H2 |
Clé InChI |
BGVQTTPXHRMOIF-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)CCOC3=CC(=CC=C3)Br |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



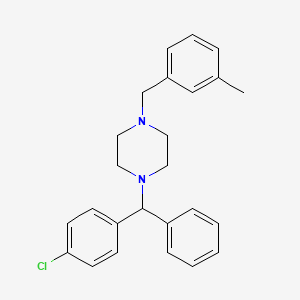
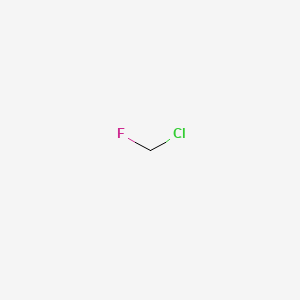
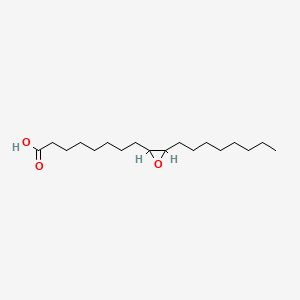
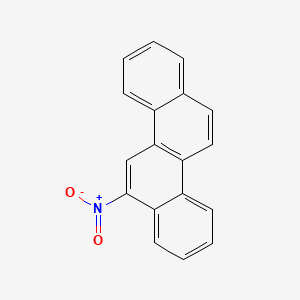
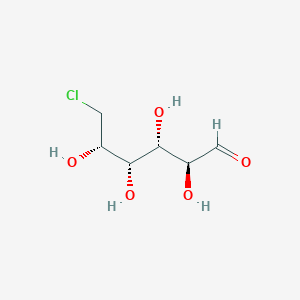
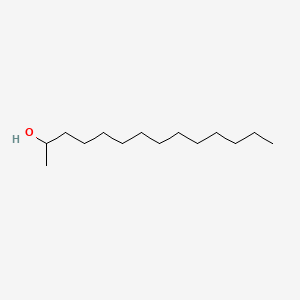
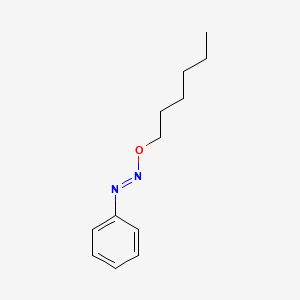
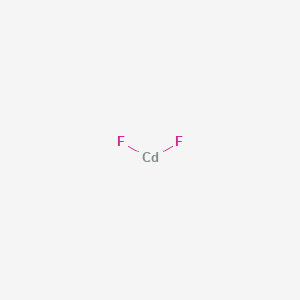
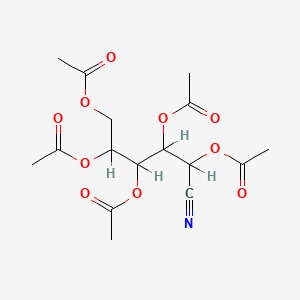
![N-tert-butyl-6-ethyl-1-phenyl-4-pyrazolo[3,4-d]pyrimidinamine](/img/structure/B1204259.png)
